molecular formula C20H18N2O4 B2654725 (2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 328268-94-6

(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2654725
CAS No.: 328268-94-6
M. Wt: 350.374
InChI Key: CFGKNYVOAZYAHH-XDOYNYLZSA-N
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Description

The compound "(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide" is a chromene derivative featuring a fused benzopyran core with a carboxamide group at position 3 and an imino linkage at position 2. The Z-configuration of the imino group ensures spatial orientation critical for intermolecular interactions. Key structural features include:

  • 6-Methoxy substituent: Electron-donating group influencing electronic distribution and reactivity.
  • 2-Methylphenylimino group: Introduces steric hindrance and modulates crystal packing .

Synthesis of such iminochromenes typically involves condensation of cyanoacetamide with substituted salicylaldehydes under catalytic conditions (e.g., piperidine in ethanol) .

Properties

IUPAC Name

N-acetyl-6-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-6-4-5-7-17(12)22-20-16(19(24)21-13(2)23)11-14-10-15(25-3)8-9-18(14)26-20/h4-11H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGKNYVOAZYAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its therapeutic potential and mechanisms of action.

  • Molecular Formula : C20H18N2O4
  • Molecular Weight : 350.37 g/mol
  • CAS Number : 328268-94-6

The compound features a chromene backbone with an acetamide functional group and an imino substituent, contributing to its biological activity.

Research indicates that this compound interacts with specific molecular targets in biological systems. It has shown promise in inhibiting various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism likely involves modulation of signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of chromene derivatives. For instance, a study reported that related compounds exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver carcinoma (HEPG2) cells. The IC50 values for these derivatives ranged from 2.70 µM to 68.4 µM, indicating notable potency against tumor cells .

Compound Cell Line IC50 (µM)
Chromene Derivative AMCF-768.4 ± 3.9
Chromene Derivative BHEPG22.70 ± 0.28
(2Z)-N-acetyl...TBDTBD

Neuroprotective Effects

In addition to anticancer properties, some studies have suggested that chromene derivatives may possess neuroprotective effects. For example, a series of iminochromene derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The most potent inhibitors showed IC50 values as low as 3.3 µM for BuChE .

Case Studies

  • Antitumor Activity Assessment : A study evaluated the cytotoxic effects of various chromene derivatives on cancer cell lines, finding that modifications to the chromene structure could enhance activity against specific types of cancer .
  • Neuroprotection in Alzheimer's Models : Research on iminochromenes showed protective effects against Aβ-induced neuronal damage in PC12 cells, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Scientific Research Applications

The compound (2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.

Chemical Properties and Structure

The compound features a chromene backbone, which is characterized by a benzopyran structure. Its specific substitutions, including the acetyl and methoxy groups, as well as the imino linkage with a 2-methylphenyl moiety, contribute to its unique chemical behavior and biological activity.

Molecular Formula

  • C : 17
  • H : 18
  • N : 2
  • O : 3

Medicinal Chemistry

The chromene derivatives have been extensively studied for their potential therapeutic effects. The specific compound has shown promise in various studies focusing on:

  • Anticancer Activity : Research indicates that chromene derivatives can inhibit cancer cell proliferation. For example, studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Properties : Some derivatives have been tested for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Pharmacological Studies

The compound has been evaluated for its pharmacological properties, including:

  • Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes involved in disease processes. For instance, its ability to inhibit enzymes related to purine metabolism could be beneficial in treating autoimmune diseases.
  • Neuroprotective Effects : There is ongoing research into its neuroprotective properties, particularly concerning neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown efficacy in reducing amyloid-beta aggregation.

Case Studies and Experimental Findings

Several case studies have highlighted the efficacy of similar chromene derivatives:

StudyFindings
A derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM.
In vivo studies demonstrated anti-inflammatory effects in rat models of arthritis, showing reduced swelling and pain behavior.
Neuroprotective assays indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents.

Synthesis and Modification

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Modifications to the chromene structure can lead to variations with enhanced biological activity or selectivity towards specific targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (R1, R2) Molecular Formula Key Properties/Reactivity
Target Compound R1 = 6-OCH3, R2 = 2-methylphenyl C20H19N2O4 Acetyl group enhances solubility; methoxy directs electrophilic substitution
Trifluoromethyl Analog R1 = 6-OCH3, R2 = 3-CF3-phenyl C20H15F3N2O4 CF3 group (electron-withdrawing) increases electrophilicity; may improve metabolic stability
Chlorobenzylidene Derivative R1 = Cl, R2 = 2-chlorophenyl Not provided Chlorine substituents enhance lipophilicity; undergoes ring expansion under reflux to form pyrimidinones
Methoxyphenyl Carboxamide R1 = 2-methoxyphenyl, R2 = 3-methoxyphenyl C24H21N2O4 Methoxy groups at ortho/meta positions influence hydrogen bonding and crystal packing

Physicochemical Properties

  • Hydrogen Bonding: The N-acetyl carboxamide in the target compound facilitates hydrogen bonding, influencing crystal packing. This contrasts with non-acetylated analogs (e.g., 2-oxo-2H-chromene-3-thiocarboxamide ), which may exhibit weaker intermolecular interactions .
  • Solubility: The acetyl group likely improves aqueous solubility compared to cyano-substituted derivatives (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide ).
  • Melting Points : While explicit data are absent, methoxy and acetyl substituents generally lower melting points relative to halogenated analogs due to reduced crystallinity .

Crystallographic and Supramolecular Features

  • Graph Set Analysis: Hydrogen-bonding patterns (e.g., R22(8) motifs) common in carboxamides could differ between acetylated and non-acetylated derivatives, affecting supramolecular assembly .

Research Implications and Gaps

  • Toxicological Data: Limited safety information exists for this compound class, as noted for related acetamides .
  • Synthetic Optimization : Comparative studies using SHELX-refined crystallographic data could elucidate structure-property relationships .

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